molecular formula C6-H15-O15-P3 B153729 d-Myo-inositol-1,4,5-triphosphate CAS No. 85166-31-0

d-Myo-inositol-1,4,5-triphosphate

Cat. No. B153729
CAS RN: 85166-31-0
M. Wt: 420.1 g/mol
InChI Key: MMWCIQZXVOZEGG-HOZKJCLWSA-N
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Description

D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a second messenger produced in cells . It is a key second messenger in many cells, including macrophages, T and B cells, and neutrophils, where it regulates free intracellular calcium ion levels .


Synthesis Analysis

Ins(1,4,5)P3 is formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . This process can be stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP) tripeptide, which mimics the naturally occurring bacterial oligopeptides .


Molecular Structure Analysis

The empirical formula of Ins(1,4,5)P3 is C6H12K3O15P3 . It has a molecular weight of 534.37 . The SMILES string representation of its structure is O[C@@H]1C@@H([O-])=O)C@H([O-])=O)C@@HC@@H[C@H]1OP(O)([O-])=O.[K+].[K+].[K+] .


Chemical Reactions Analysis

Ins(1,4,5)P3 is an inositol phosphate signaling molecule . It is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate .


Physical And Chemical Properties Analysis

Ins(1,4,5)P3 is a solid substance . It is stable at a storage temperature of -20°C .

Scientific Research Applications

Role in Polycystic Ovary Syndrome (PCOS)

D-Myo-inositol-1,4,5-triphosphate (IP3) is significant in the context of PCOS. Research has shown that IP3, as a second messenger, regulates hormones such as thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), and insulin. This regulation is crucial in the context of PCOS, a condition often associated with insulin resistance and hormonal imbalances. The use of inositol compounds, including IP3, has been suggested as a beneficial integrative strategy for treating PCOS due to its role in insulin sensitivity and hormonal regulation (Genazzani, 2016); (Bizzarri & Carlomagno, 2014).

Cellular Signaling and Calcium Mobilization

IP3 plays a critical role as a second messenger in cellular signaling, particularly in the mobilization of intracellular calcium. This function is essential in various physiological processes like muscle contraction, secretion, metabolism, and cell growth and differentiation. The inositol phosphate-calcium signaling system, of which IP3 is a part, is integral to how hormones regulate these processes (Putney & Bird, 1993); (Seyfred, Farrell, & Wells, 1984).

Impact on Mental Health

Studies have indicated that inositol, including its form as IP3, may have a significant impact on mental health, particularly in the context of depression. Clinical and animal model studies have explored the effectiveness of inositol in alleviating symptoms of depression, suggesting its potential as a novel treatment for depressive disorders (Einat et al., 1999).

Therapeutic Applications in Metabolic Syndrome and Diabetes

Cyclitols, including IP3, are essential in treating metabolic syndromes and diabetes. They have shown potential as dietary supplements for gestational diabetes mellitus and type-2 diabetes treatment. IP3, as a precursor of inositol triphosphate, contributes to regulating several hormones, including insulin, which is crucial in these conditions (Antonowski et al., 2019).

Safety And Hazards

No special measures are required for handling Ins(1,4,5)P3 . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

properties

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893598
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

d-Myo-inositol-1,4,5-triphosphate

CAS RN

85166-31-0
Record name Ins(1,4,5)P3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85166-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1D-myo-inositol 1,4,5-trisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Inositol 1,4,5-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INOSITOL 1,4,5-TRISPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name myo-Inositol 1,4,5-trisphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Myo-inositol-1,4,5-triphosphate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
665
Citations
CB Reese, JG Ward - Tetrahedron letters, 1987 - Elsevier
The conversion of myo-inositol into the ammonium salts both of racemic and enantiomerically pure D -myo-inositol 1,4,5-trisphosphate ( 6 ) is described. The nmr spectroscopic …
Number of citations: 72 www.sciencedirect.com
YC Liu, CS Chen - Tetrahedron letters, 1989 - Elsevier
Tetrahedron Letters,Vol.30,No.l3,pp 1617-1620,1989 0040-4039/89 $3.00 + .OO Printed in Great Britain Pergamon Press plc Yeuk-Chu Page 1 Tetrahedron Letters,Vol.30,No.l3,pp …
Number of citations: 71 www.sciencedirect.com
A Caligiuri, G LeSage, L Baiocchi, N Kanno… - Hepatology, 2000 - journals.lww.com
We studied the role of gastrin in regulating cholangiocyte proliferation induced by bile duct ligation (BDL). In purified cholangiocytes, we evaluated (1) for the presence of cholecystokinin…
Number of citations: 119 journals.lww.com
P Santoro, V Agosti, D Viggiano, A Palumbo… - Pediatric …, 1995 - nature.com
D-myo-Inositol 1, 4, 5-triphosphate (IP 3) is a key second messenger in many cells, including macrophages, T and B cells, and neutrophils, in which it regulates free intracellular calcium …
Number of citations: 3 www.nature.com
K Mernissi-Arifi, H Bieth, G Schlewer… - Journal of Inorganic …, 1995 - Elsevier
Aluminum complexes of D-myo-inositol 1,2,6-triphosphate (Ins(1,2,6)P 3 ) and DL-myo-inositol 1,4,5-triphosphate (Ins(1,4,5)P 3 ) have been studied by potentiometry at 25C in a 0.1 M …
Number of citations: 11 www.sciencedirect.com
AM Riley, V Correa, MF Mahon… - Journal of medicinal …, 2001 - ACS Publications
The high affinity of adenophostin A for 1d-myo-inositol 1,4,5-trisphosphate [Ins(1,4,5)P 3 ] receptors may be related to an alteration in the position of its 2‘-phosphate group relative to the …
Number of citations: 25 pubs.acs.org
D Bello - 2007 - research-repository.st-andrews.ac …
The cytosolic second messenger D-myo-inositol 1,4,5-trisphosphate (InsP₃), has the ability to mobilise Ca²⁺ from intracellular stores. Ca²⁺ controls a wide range of cellular processes, …
DA Sawyer - 1993 - search.proquest.com
Ins (l, 4, 5) P3 possesses 3 equatorial phosphates, 2 equatorial hydroxyl groups and a unique axial hydroxyl. Some progress has been made in understanding the role of these 3 …
Number of citations: 2 search.proquest.com
RD Marwood - 1999 - search.proquest.com
The synthesis of adenophostin A, a recently discovered exceptionally potent agonist at the 1D-myo-inositol 1, 4, 5-trisphosphate [Ins (1, 4, 5) P 3] receptor, and a series of adenophostin …
Number of citations: 2 search.proquest.com
SP Hogan, PS Foster, PM Hansbro, S Ozaki… - Cellular signalling, 1994 - Elsevier
A myoplasmic 3-kinase was detected in porcine skeletal muscle that phosphorylated [ 3 H]Ins(1,4,5)P 3 [d-myo-inositol(1,4,5)triphosphate] to [ 3 H]Ins(1,3,4,5)P 4 [D-myo-inositol(1,3,4,5)…
Number of citations: 7 www.sciencedirect.com

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